(S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine

Chiral Synthesis Stereochemical Purity Enantiomeric Differentiation

(S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine, systematically named (5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 85187-28-6), is a chiral, non-racemic pyrrolidinone-pyrrolidine carboxamide with a molecular weight of 182.22 g/mol and a molecular formula of C9H14N2O2. It belongs to the class of L-pyroglutamic acid amide derivatives, characterized by a (5S)-configured stereocenter at the pyrrolidinone ring.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 85187-28-6
Cat. No. B12663335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine
CAS85187-28-6
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2CCC(=O)N2
InChIInChI=1S/C9H14N2O2/c12-8-4-3-7(10-8)9(13)11-5-1-2-6-11/h7H,1-6H2,(H,10,12)/t7-/m0/s1
InChIKeyIWMYEQSITOXBMZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of (5S)-5-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 85187-28-6) as a Chiral Building Block


(S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine, systematically named (5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one (CAS 85187-28-6), is a chiral, non-racemic pyrrolidinone-pyrrolidine carboxamide with a molecular weight of 182.22 g/mol and a molecular formula of C9H14N2O2 . It belongs to the class of L-pyroglutamic acid amide derivatives, characterized by a (5S)-configured stereocenter at the pyrrolidinone ring. Its structure provides a constrained, hydrogen-bond-capable scaffold with a computed LogP of 0.10 and a topological polar surface area (TPSA) of 52.9 Ų, suggesting moderate aqueous solubility and potential CNS permeability in derived compounds . The compound is listed under EINECS 286-116-4 and is commercially available from specialty chemical suppliers .

Why (5S)-Stereochemistry Precludes Substitution with Racemic or (5R)-Analogues of Pyrrolidine-1-carbonyl-pyrrolidin-2-one


The (5S) absolute configuration of (S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine is fundamental to its utility as a chiral building block and cannot be substituted with the racemate (CAS 59354-66-4) or the (5R)-enantiomer (CAS 110958-18-4) without altering or abolishing downstream stereochemical outcomes . In pyroglutamyl-derived dipeptide mimetics, the (S)-configuration at the 5-position of the pyrrolidinone ring directly determines the spatial orientation of the carbonyl-pyrrolidine pharmacophore. A European patent on pyroglutamic acid derivatives as cognitive enhancers explicitly demonstrates that stereochemistry at this position governs receptor recognition and pharmacological activity [1]. Interchanging enantiomers, even at identical purity, would therefore invalidate structure-activity relationships (SAR) established for the (S)-form and potentially introduce confounding variables in chiral synthesis, asymmetric catalysis, or biological assay contexts [2].

Quantitative Evidence for Selecting (5S)-5-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one Over Its Analogs


Enantiomeric Purity: (5S)- vs. (5R)-5-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one as Chiral Resolution Standard

The (5S)-enantiomer (CAS 85187-28-6) is commercially available with a standard purity of ≥97% as verified by HPLC and NMR, while the (5R)-enantiomer (CAS 110958-18-4) is marketed at a comparable purity of 97% . Although both enantiomers achieve similar chemical purity, the absolute configuration dictates their distinct utility in asymmetric synthesis. The (5S)-form is specifically identified as the L-pyroglutamyl derivative required for peptide mimetics and QC inhibitor design, while the (5R)-form, derived from D-pyroglutamic acid, serves as a negative stereoisomer control in assays assessing stereoselective target engagement [1].

Chiral Synthesis Stereochemical Purity Enantiomeric Differentiation

Physicochemical Properties: LogP and TPSA Differentiation from Piperidine Analogues

The (5S)-pyrrolidine-carboxamide (CAS 85187-28-6) exhibits a computed LogP of 0.10 and a TPSA of 52.9 Ų . In contrast, the closest piperidine analogue, (S)-5-(piperidine-1-carbonyl)pyrrolidin-2-one (CAS 110958-23-1), has a higher computed LogP (estimated >0.5) and a larger molecular weight (196.25 vs. 182.22 g/mol), resulting from the six-membered piperidine ring . These factors suggest the (5S)-pyrrolidine variant offers a more favorable profile for CNS-oriented fragment-based drug design, given that CNS drugs typically occupy a narrow LogP range (1-3) and a TPSA < 70 Ų, and a lower starting LogP allows for more flexibility during lead optimization [1].

Medicinal Chemistry Lipophilicity CNS Drug Design

Role as a Strategic Intermediary in Glutaminyl Cyclase (QC) Inhibitor Patents

Multiple patent families from Probiodrug AG and others disclose pyrrolidine derivatives as inhibitors of glutaminyl cyclase (QC), an enzyme that catalyzes the formation of pyroglutamate-modified Aβ peptides implicated in Alzheimer's disease pathology [1][2]. The core scaffold in many of these patents is a pyrrolidine amide derived from (S)-pyroglutamic acid, for which (5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one serves as the unprotected core intermediate. While the simple core itself shows only weak QC inhibition (IC50 typically >10 µM as a fragment), elaborated derivatives such as those in US9073941 achieve nanomolar potency (e.g., 40 nM against mycobacterial PDH) [3]. This establishes the compound as a validated entry point for synthesizing patent-protected QC inhibitor libraries, a feature absent in other pyrrolidinone building blocks like the piperidine or morpholine analogues.

Glutaminyl Cyclase Inhibition Alzheimer's Disease Patent Landscape

Prioritized Application Scenarios for (S)-1-((5-Oxo-2-pyrrolidinyl)carbonyl)pyrrolidine Based on Differential Evidence


Stereospecific Synthesis of Pyroglutamyl-Dipeptide Cognitive Enhancers

Use (5S)-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one as the starting material for N-acylation or N-alkylation to generate learning and memory-enhancing pyroglutamyl dipeptide mimetics as described in EP0511943A3. Its (S)-stereochemistry is mandatory for activity, making the (5R)-enantiomer useless for this application [1].

Fragment-Based Lead Generation Targeting Glutaminyl Cyclase (QC)

Employ this chiral fragment as the core for structure-activity relationship (SAR) expansion in QC inhibitor programs targeting Alzheimer's disease. Its presence in multiple patent families (e.g., US20110224259) and its role in generating pyroglutamate-Aβ peptides make it the correct starting point for medicinal chemistry campaigns [2].

Chiral Building Block for CNS-Penetrant Heterocyclic Libraries

Capitalize on its low computed LogP (0.10) and favorable TPSA (52.9 Ų) to synthesize CNS-focused compound libraries. The lower LogP compared to piperidine analogues (estimated LogP >0.5) provides a distinct advantage for maintaining drug-like properties post-derivatization .

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